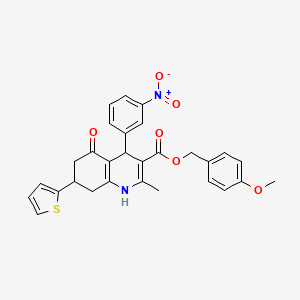![molecular formula C42H28N6O2S4 B11076368 (disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE is a complex organic compound featuring multiple aromatic rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE typically involves multi-step organic reactions. These reactions often include electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or thiadiazole groups, leading to the formation of amines or reduced thiadiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies .
Medicine
Its unique chemical properties may allow for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzoyl-containing molecules. Examples include:
- Benzoyl peroxide
- Benzyl benzoate
[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO: derivatives
Uniqueness
The uniqueness of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C42H28N6O2S4 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
[5-[2-[[2-[(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)amino]phenyl]disulfanyl]phenyl]imino-4-phenyl-1,3,4-thiadiazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C42H28N6O2S4/c49-37(29-17-5-1-6-18-29)39-45-47(31-21-9-3-10-22-31)41(51-39)43-33-25-13-15-27-35(33)53-54-36-28-16-14-26-34(36)44-42-48(32-23-11-4-12-24-32)46-40(52-42)38(50)30-19-7-2-8-20-30/h1-28H |
InChI Key |
FUDAANNPEDSFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=NC3=CC=CC=C3SSC4=CC=CC=C4N=C5N(N=C(S5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7)S2)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![20-[2-chloro-5-(trifluoromethyl)phenyl]-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B11076295.png)
![N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11076299.png)
![13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11076300.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)
![13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)

![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)

